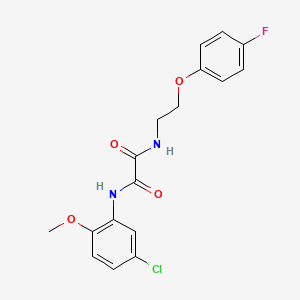

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is a synthetic organic compound characterized by the presence of chloro, methoxy, and fluorophenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-fluorophenol.

Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with oxalyl chloride to form an intermediate oxalyl chloride derivative.

Coupling Reaction: The intermediate is then coupled with 4-fluorophenol in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide exhibits significant anticancer activity against various cancer cell lines. The compound's efficacy is attributed to its ability to induce apoptosis and cause cell cycle arrest, particularly at the S phase of the cell cycle. This suggests that the compound may interact with specific molecular targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound reveals that modifications can significantly influence its anticancer efficacy. For instance, derivatives of the compound have shown IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM (human leukemia) and MIA PaCa-2 (pancreatic cancer) cells. This insight is crucial for developing more effective therapeutic agents.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Human Leukemia Cells : A study demonstrated that this compound effectively inhibited the growth of CCRF-CEM cells, with an IC50 value indicating potent activity. The mechanism involved apoptosis induction and cell cycle arrest at the S phase.

- Pancreatic Cancer Research : Another investigation focused on MIA PaCa-2 pancreatic cancer cells, where the compound exhibited significant cytotoxicity, further supporting its potential as an anticancer agent.

- Comparative Analysis with Derivatives : Research comparing this compound with its derivatives highlighted that structural modifications could enhance or diminish its biological activity, providing valuable insights for future drug design.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide involves its interaction with specific molecular targets. The chloro, methoxy, and fluorophenoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-chlorophenoxy)ethyl)oxalamide

- N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-methoxyphenoxy)ethyl)oxalamide

- N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-bromophenoxy)ethyl)oxalamide

Uniqueness

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide, identified by its CAS number 1206999-70-3, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFN2O4, with a molecular weight of 366.8 g/mol. The compound's structure features a chloro-substituted methoxyphenyl group and a fluorophenoxyethyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1206999-70-3 |

| Molecular Formula | C17H16ClFN2O4 |

| Molecular Weight | 366.8 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxalamides have shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro assays revealed that certain oxalamide derivatives had IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity.

Case Study:

A study conducted on oxalamide derivatives demonstrated that modifications in the phenyl ring significantly affected their cytotoxicity against HepG2 and Caco-2 cell lines. The most active compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of oxalamide derivatives have also been explored. Compounds with similar structural features were evaluated for their efficacy against various bacterial strains. In vitro tests showed that these derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Research Findings:

In one study, a series of oxalamides were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL . These findings suggest that this compound may possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl rings and the oxalamide backbone can significantly influence their potency and selectivity.

- Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro and fluoro substituents) has been associated with increased potency.

- Linker Variations: Altering the length and composition of the ethylene linker can enhance or diminish biological activity.

- Hydrophobicity: Increased hydrophobicity often correlates with improved membrane permeability and bioavailability.

Properties

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O4/c1-24-15-7-2-11(18)10-14(15)21-17(23)16(22)20-8-9-25-13-5-3-12(19)4-6-13/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYESGASOCIWCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.